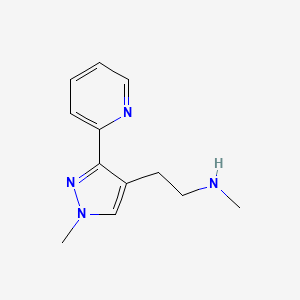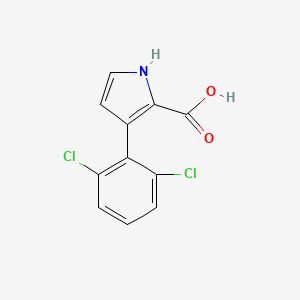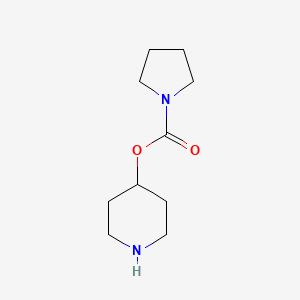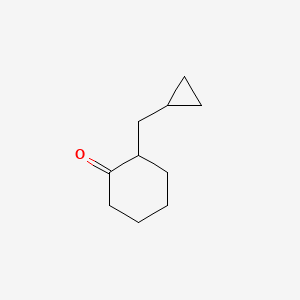
3-(3-Isopropoxyphenyl)-2-methylpropionic acid
Overview
Description
3-(3-Isopropoxyphenyl)-2-methylpropionic acid, or 3-IPMPA, is a synthetic organic compound that has been used in numerous scientific research applications. It is a chiral molecule, meaning that it has two distinct forms, and is used in the synthesis of various pharmaceuticals. 3-IPMPA has been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Scientific Research Applications
3-IPMPA has been used in numerous scientific research applications, including the synthesis of pharmaceuticals and the study of biochemical and physiological effects. It has been used in the synthesis of various drugs, such as isopropylphenidate, which is used to treat attention deficit hyperactivity disorder (ADHD). 3-IPMPA has also been used to study the biochemical and physiological effects of various compounds, as well as the mechanism of action of various drugs.
Mechanism of Action
The mechanism of action of 3-IPMPA is not fully understood. However, it is believed to act as an agonist of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By binding to the dopamine transporter, 3-IPMPA increases the amount of dopamine in the brain, which can lead to improved cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-IPMPA have been studied in various animal models. Studies have shown that 3-IPMPA can improve cognitive function, reduce anxiety, and improve motor coordination. Additionally, 3-IPMPA has been shown to reduce inflammation and improve cardiovascular health.
Advantages and Limitations for Lab Experiments
3-IPMPA has several advantages for use in lab experiments. It is relatively easy to synthesize, and it can be used to study the biochemical and physiological effects of various compounds. Additionally, 3-IPMPA is relatively stable and has a long shelf-life. However, there are some limitations to using 3-IPMPA in lab experiments. It is not suitable for use in humans, and it can be toxic if ingested in large quantities.
Future Directions
There are several potential future directions for 3-IPMPA research. One potential direction is the development of new drugs that utilize 3-IPMPA as an active ingredient. Additionally, more research could be conducted to better understand the biochemical and physiological effects of 3-IPMPA. Finally, further research could be conducted to determine the potential therapeutic applications of 3-IPMPA.
properties
IUPAC Name |
2-methyl-3-(3-propan-2-yloxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(2)16-12-6-4-5-11(8-12)7-10(3)13(14)15/h4-6,8-10H,7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBUOYOSYORWLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1470465.png)





![2-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine](/img/structure/B1470475.png)
![2-amino-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1470478.png)

![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1470480.png)
![1-{[butyl(methyl)carbamoyl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B1470483.png)


